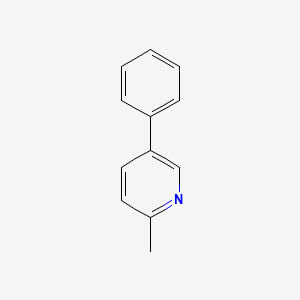

2-Methyl-5-phenylpyridine

Descripción

Contextual Significance within the Class of Arylpyridines

Arylpyridines are a class of organic compounds that feature a pyridine (B92270) ring attached to an aryl group. This structural motif is prevalent in many biologically active molecules and functional materials. 2-Methyl-5-phenylpyridine is a specific member of this class, characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the pyridine ring. cymitquimica.com The presence of the electron-donating methyl group and the aromatic phenyl group on the pyridine core influences the molecule's electronic properties, reactivity, and potential biological interactions. cymitquimica.comvulcanchem.com This unique substitution pattern distinguishes it from other arylpyridines and provides a versatile platform for further chemical modifications.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A primary focus has been on its synthesis and the development of efficient synthetic methodologies. prepchem.comresearchgate.netrsc.org Another significant area of investigation is its utilization as a building block in organic synthesis to construct more complex molecules. cymitquimica.com Furthermore, the compound and its derivatives have been explored for their potential applications in medicinal chemistry, driven by the known biological activities of the arylpyridine scaffold. cymitquimica.commdpi.com In recent years, its potential in materials science, particularly in the development of organic electronic materials, has also started to emerge.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H11N |

| Molecular Weight | 169.22 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 282.9°C at 760 mmHg |

| Density | 1.03 g/cm³ |

This table is based on data from PubChem and other chemical suppliers. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNAIOCJWBJGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062937 | |

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-88-0 | |

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3256-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003256880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of 2 Methyl 5 Phenylpyridine

Conventional and Advanced Synthesis Strategies

The synthesis of substituted pyridines, such as 2-Methyl-5-phenylpyridine, leverages a range of chemical transformations from traditional condensation reactions to sophisticated transition-metal-catalyzed processes. These methods are continually being refined to improve yield, selectivity, and functional group tolerance.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the pyridine (B92270) ring from acyclic precursors. These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single, often catalyzed, process.

Vapor-phase catalytic cyclization is a significant method for synthesizing substituted pyridines from simple, readily available carbonyl compounds and ammonia (B1221849). rsc.org This heterogeneous catalysis approach is particularly relevant for the industrial production of pyridine bases. arkat-usa.org Research has demonstrated the synthesis of 5-methyl-2-phenylpyridine (B1294863), an isomer of the target compound, through the reaction of acetophenone (B1666503), propionaldehyde (B47417), formaldehyde, and ammonia over various zeolite catalysts. rsc.orgrsc.org

The reaction is typically carried out at high temperatures (around 400 °C) in a fixed-bed reactor. rsc.orgiitm.ac.in The choice of catalyst is crucial, with catalyst acidity and pore size significantly influencing both reactant conversion and product selectivity. iitm.ac.inresearchgate.net Large-pore zeolites like HY are often favored as they prevent diffusion constraints for the bulkier phenylpyridine products, leading to higher yields compared to medium-pore zeolites like HZSM-5. rsc.orgiitm.ac.in The catalytic activity follows the general order: HY > Hβ > HZSM-5. rsc.orgrsc.org Modification of these zeolites with metal ions, such as cobalt, can further enhance the yield of the desired phenylpyridine. iitm.ac.inresearchgate.net

A plausible mechanism involves the initial formation of imines from the reaction of carbonyl compounds (acetophenone and acetaldehyde (B116499) derived from propionaldehyde) with ammonia. These intermediates then undergo a series of condensation and cyclization reactions, followed by dehydrogenation to form the aromatic pyridine ring. iitm.ac.in

| Catalyst | Reaction Temperature (°C) | Acetophenone Conversion (%) | 5-Methyl-2-phenylpyridine Yield (%) | Reference |

|---|---|---|---|---|

| HZSM-5 | 400 | 85.0 | 23.6 | rsc.org |

| Hβ | 400 | 87.0 | 29.1 | rsc.org |

| HY | 400 | 99.8 | 37.9 | rsc.org |

| 3 wt% CoHY | 400 | Not specified | Maximum yield reported | rsc.org |

Condensation reactions are a cornerstone of pyridine synthesis. researchgate.net While the classic Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia to form the pyridine ring, the term "Chichibabin reaction" more commonly refers to the direct amination of a pyridine ring with sodium amide to produce aminopyridines. wikipedia.orgslideshare.net This reaction proceeds via a nucleophilic addition-elimination mechanism, where an amide anion adds to an electron-deficient carbon of the pyridine ring (typically the C2 or C6 position), followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org For instance, 3-phenylpyridine (B14346) can be aminated to yield 2-amino-5-phenylpyridine. google.comgoogle.com

More broadly, condensation strategies for forming the pyridine core involve the reaction of components like benzylamine (B48309) and acetophenone derivatives, often promoted by an acid catalyst and an oxidant, to yield polysubstituted pyridines. acs.org These reactions build the ring through a sequence of enamine formation, Michael addition, and cyclization/dehydration/oxidation steps.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura for related arylpyridines)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to synthesize arylpyridines. researchgate.netnih.gov The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is particularly effective for this purpose. beilstein-journals.orgresearchgate.net This reaction creates a bond between an aryl halide (or triflate) and an arylboronic acid or its ester derivative. beilstein-journals.orgrsc.org

To synthesize a compound like this compound, this strategy would involve coupling a halogenated 2-methylpyridine (B31789) (e.g., 2-methyl-5-bromopyridine) with phenylboronic acid. The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. rsc.org

Various palladium catalysts and ligands have been developed to optimize this reaction for pyridine substrates, accommodating a wide range of functional groups. beilstein-journals.orgacs.org Ligand-free systems have also been developed, offering simpler reaction conditions. rsc.org

| Catalyst System (Catalyst + Base) | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / K₃PO₄ | 3,5-Dibromo-2,4,6-trimethylpyridine + Phenylboronic acid | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 | beilstein-journals.org |

| Pd(PPh₃)₄ / K₂CO₃ | 3-Bromo-5-phenyl-2,4,6-trimethylpyridine + 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-2,4,6-trimethylpyridine | 88 | beilstein-journals.org |

| Pd(OAc)₂ (ligand-free) / K₂CO₃ | 2-Bromopyridine + Arylboronic acids | 2-Arylpyridines | 52-99 | rsc.org |

| [Pd(NHC)] Dimer / K₃PO₄ | Aryl Fluorosulfonates + Phenylboronic acid | Biaryls | Excellent yields | nsf.gov |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. researchgate.net This approach minimizes waste and simplifies purification by avoiding the isolation of intermediates. windows.net

One-pot syntheses of polysubstituted pyridines often involve a cascade of reactions. organic-chemistry.orgresearchgate.net A common strategy is the Bohlmann-Rahtz pyridine synthesis, which can be adapted into a one-pot, three-component process combining a 1,3-dicarbonyl compound, an enamine, and ammonia. core.ac.uk Another approach involves the reaction of aldehydes, phosphorus ylides, and propargyl azide (B81097) in a sequence that includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization to furnish the pyridine ring. organic-chemistry.orgresearchgate.net Similarly, three-component reactions of aldehydes, amines, and phenols can yield functionalized pyridine derivatives under solvent-free conditions. nih.govbrieflands.com These methods provide rapid access to diverse pyridine libraries with high atom economy. researchgate.net For example, a three-component reaction of 2-phenylpyridine (B120327), methyl acrylate, and ethyl bromodifluoroacetate has been reported for the synthesis of functionalized pyridines. nih.govfrontiersin.orgpreprints.org

Novel Synthetic Pathways to Substituted Pyridines

Modern organic synthesis has introduced several innovative pathways to substituted pyridines that overcome the limitations of classical methods. researchgate.netacs.org These novel strategies often provide access to unique substitution patterns with high regioselectivity and under mild conditions.

One prominent area of development is the transition-metal-catalyzed C-H activation and functionalization. nih.govrsc.org This approach allows for the direct attachment of functional groups to the pyridine ring without the need for pre-functionalized substrates like halides. For instance, palladium-catalyzed C-H alkenylation of α,β-unsaturated oximes followed by an aza-6π-electrocyclization provides a route to multi-substituted pyridines. rsc.org

Another novel strategy involves a cascade reaction that combines a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime derivatives, which then undergo an electrocyclization and subsequent air oxidation to form highly substituted pyridines. organic-chemistry.orgnih.gov This method is notable for its mild conditions and good functional group tolerance. nih.gov Researchers have also developed methods that temporarily interrupt the pyridine's aromaticity to achieve functionalization at otherwise unreactive positions, such as the meta-position, before reforming the aromatic ring. acs.org

Elucidation of Reaction Mechanisms and Intermediates

The formation of the this compound scaffold is often not a simple, single-step event but rather a sequence of complex chemical transformations involving various reactive intermediates. Mechanistic studies, often on closely related isomers, provide significant insight into the probable pathways leading to this compound.

One prominent mechanism is observed in the vapor-phase synthesis over zeolite catalysts, a method used for its isomer, 5-methyl-2-phenylpyridine. This reaction proceeds through a multi-step sequence. Initially, carbonyl compounds such as acetophenone and propionaldehyde react with ammonia to form their corresponding imines. rsc.org These imine intermediates are crucial for the subsequent cyclization step. The process involves the reaction of two imine molecules with formaldehyde, leading to the formation of the pyridine ring, which then undergoes dehydrogenation to yield the final aromatic product. rsc.org

Another well-studied mechanism involves the reaction of organolithium reagents with substituted pyridines. For instance, the reaction of phenyllithium (B1222949) with 3-picoline (3-methylpyridine) involves the initial addition of the phenyllithium to the pyridine ring, forming a dihydropyridine (B1217469) intermediate. cdnsciencepub.com This adduct is not stable and requires an oxidation step to eliminate lithium hydride and aromatize into the final phenylpyridine product. cdnsciencepub.comwikipedia.org The position of the initial attack and the stability of the resulting dihydropyridine intermediate are key factors that determine the final isomer ratio.

In other related preparations, such as the α-methylation of pyridines in flow chemistry systems, a Ladenberg rearrangement has been proposed as a possible mechanism. nih.gov This pathway involves the formation of an N-alkyl pyridinium (B92312) ion, which then rearranges under high temperatures to yield the 2-methylated pyridine product. nih.gov

Regioselectivity and Stereochemical Control in Derivatization

Achieving control over the position of chemical modification (regioselectivity) on the this compound core is a significant challenge and an area of active research. The electronic properties and steric hindrances of the pyridine ring, phenyl group, and methyl group all influence the outcome of derivatization reactions.

A compelling example of tunable regioselectivity is the alkylation of pyridines using alkyllithium reagents. Mechanistic studies have revealed that the structure of the alkyllithium reagent itself can dictate the site of functionalization. acs.org For example, tetrameric alkyllithium clusters have been shown to favor alkylation at the C4-position of the pyridine ring, while dimeric clusters prefer the C2-position. acs.org This control is attributed to the differing structural dynamics and electrostatic interactions between the lithium clusters and the pyridine nitrogen atom. acs.org The reaction has been successfully applied to 2-phenyl-5-methylpyridine, demonstrating its utility in derivatizing this family of compounds. acs.org

Electrochemical methods also offer a modern approach to controlling regioselectivity. In the carboxylation of 2-phenylpyridine, the reaction setup is paramount. Using a divided electrochemical cell leads to highly selective carboxylation at the C5-position of the pyridine ring. nih.gov In contrast, performing the reaction in an undivided cell switches the selectivity to favor the C4-position. nih.gov This demonstrates how physical parameters of the reaction environment can be exploited to direct functionalization.

Steric effects also play a crucial role. In the reaction of phenyllithium with 3-alkylpyridines, the size of the alkyl group influences the ratio of the resulting isomers. While smaller alkyl groups like methyl lead predominantly to the 2,3-disubstituted product, a bulky t-butyl group at the 3-position directs the incoming phenyl group to the 5-position to avoid steric clash. cdnsciencepub.com In the specific case of phenyllithium reacting with 3-picoline, a product ratio of approximately 94:6 for 3-methyl-2-phenylpyridine (B78825) to 5-methyl-2-phenylpyridine is observed, highlighting the inherent preference for substitution at the less hindered C2 position adjacent to the nitrogen. cdnsciencepub.com

Table 1: Regioselective Derivatization Methods for Phenylpyridine Scaffolds

| Method | Reagent/Condition | Substrate | Primary Product Position | Reference |

|---|---|---|---|---|

| Alkyllithium Alkylation | Tetrameric Alkyllithium Clusters | Pyridines | C4-Alkylation | acs.org |

| Alkyllithium Alkylation | Dimeric Alkyllithium Clusters | Pyridines | C2-Alkylation | acs.org |

| Electrochemical Carboxylation | Divided Cell, Cu(OTf)₂, Fe/Zn electrodes | 2-Phenylpyridine | C5-Carboxylation | nih.gov |

| Electrochemical Carboxylation | Undivided Cell | 2-Phenylpyridine | C4-Carboxylation | nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

A significant green approach is the use of heterogeneous catalysts, such as zeolites, in vapor-phase reactions. The synthesis of 5-methyl-2-phenylpyridine from simple carbonyl compounds and ammonia is effectively catalyzed by HY zeolite, which can be recovered and reused. rsc.orgrsc.org This method avoids the use of stoichiometric, and often wasteful, traditional reagents. rsc.org The large pores of HY zeolite are particularly effective, allowing for efficient diffusion of reactants and products and leading to higher yields compared to zeolites with smaller pores like HZSM-5. rsc.orgrsc.org

Furthermore, solvent-free reactions are a cornerstone of green chemistry. While not directly producing the title compound, the synthesis of related pseudo-Betti bases from 2-aminopyridine, aldehydes, and phenols under solvent-free conditions at elevated temperatures highlights a powerful green methodology. nih.govbrieflands.combrieflands.com This one-pot, three-component reaction is operationally simple, proceeds rapidly, and avoids the environmental and economic costs associated with solvent use, purchase, and disposal. nih.govbrieflands.com

Table 2: Comparison of Green Synthesis Approaches

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Vapor-Phase Zeolite Catalysis | Reusable solid acid catalyst (e.g., HY zeolite), high temperature. | Avoids stoichiometric reagents, catalyst is recyclable, high atom economy. | rsc.orgrsc.org |

| Continuous Flow Synthesis | Packed-bed reactor (e.g., Raney® Ni), continuous processing. | Shorter reaction times, enhanced safety, reduced waste, no work-up. | nih.govresearchgate.net |

Advanced Electron Spectroscopy Techniques (e.g., EELS)

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or detailed experimental data regarding the application of advanced electron spectroscopy techniques, such as Electron Energy Loss Spectroscopy (EELS), to the analysis of this compound.

While other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been used to characterize this compound, specific studies employing EELS for the investigation of its electronic structure and excitation dynamics are not publicly available at this time. EELS is a powerful technique for probing the elemental composition and electronic states of a material, but its application to every chemical compound is not guaranteed and depends on the specific research interests and objectives within the scientific community.

Therefore, a detailed discussion and data tables related to the EELS of this compound cannot be provided due to the absence of published research in this specific area.

Role in Organic Synthesis

As a Precursor for Substituted Pyridines

The functional groups on this compound can be chemically modified to introduce new substituents onto the pyridine (B92270) ring. The methyl group can undergo oxidation or halogenation, while the phenyl and pyridine rings can participate in electrophilic substitution reactions. cymitquimica.com These transformations allow for the creation of a diverse library of substituted arylpyridines with tailored properties.

In the Construction of Heterocyclic Systems

The arylpyridine core of this compound can be incorporated into larger, more complex heterocyclic systems. For example, it can be a starting material for the synthesis of compounds containing multiple nitrogen heterocycles, which are of interest in various fields of chemistry. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Methyl 5 Phenylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution and energy levels, which are key to understanding a molecule's stability and reactivity. scienceopen.com For phenylpyridine systems, these calculations have focused on determining the most stable geometries and electronic properties. umsl.eduresearchgate.net

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. DFT studies, particularly using the B3LYP hybrid functional, have been applied to the isomers of phenylpyridine to determine their equilibrium geometries and electronic properties. umsl.eduresearchgate.netkaratekin.edu.tr These calculations consistently show that phenylpyridines adopt nonplanar conformations, a finding that aligns with experimental observations. umsl.edu

For the parent compound, 2-phenylpyridine (B120327), DFT calculations have been used to explore its structure in various electronic states, revealing that the aromatic rings are twisted relative to each other. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of electronic behavior. In cyclometalated Ir(III) complexes of 2-phenylpyridine, DFT has been used to study the HOMO-LUMO energy gaps, which are crucial for understanding their phosphorescent properties. researchgate.net The introduction of substituents, such as the methyl group in 2-Methyl-5-phenylpyridine, is known to alter these orbital energies. researchgate.netmdpi.com

Theoretical studies on related substituted pyridines have optimized molecular structures using the DFT/B3LYP method with a 6–31G(d,p) basis set to correlate structural features with activity. nih.govnih.gov

Table 1: Calculated Properties for Phenylpyridine Isomers using DFT (B3LYP/6-31++G(d,p))

| Property | 2-Phenylpyridine | 3-Phenylpyridine (B14346) | 4-Phenylpyridine |

|---|---|---|---|

| Dihedral Angle (degrees) | 27.5 | 19.3 | 19.4 |

| Dipole Moment (Debye) | 1.15 | 1.93 | 2.61 |

| HOMO-LUMO Gap (eV) | 5.09 | 5.11 | 5.12 |

Data sourced from torsional barrier and nonlinear optical property calculations on phenylpyridine molecules. karatekin.edu.tr

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, parameter-free approach to calculating molecular properties. wayne.eduusc.edu Restricted Hartree-Fock (RHF) calculations have been performed alongside DFT to obtain the most stable geometries for phenylpyridine isomers. umsl.eduresearchgate.net These methods have also been used to compute torsional barriers and nonlinear optical properties for 2-, 3-, and 4-phenylpyridine, often using the 6-31++G(d,p) basis set. researchgate.netkaratekin.edu.tr

Comparisons between HF and DFT results show that different levels of theory can yield varying results for properties like the ring-to-ring dihedral angle, with HF methods sometimes predicting larger angles than B3LYP. karatekin.edu.tr The choice of method is critical, as demonstrated in studies of 2-phenylpyridine oligomers where time-dependent DFT (TDDFT) results were benchmarked against higher-level ab initio methods like ADC(2) to ensure accuracy. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For biaryl systems like this compound, a key feature is the torsion angle between the two aromatic rings. The conformation of the parent compound, biphenyl, is a classic example where crystal-field effects can favor a coplanar geometry, whereas the vapor-phase structure has a significant twist. acs.orgacs.org

For 2-phenylpyridine, the introduction of the ortho nitrogen atom reduces the tendency for planar conformations seen in biphenyl, shifting the average angle between planes to approximately 15°. acs.orgacs.org Computational studies exploring the conformational energy profile of 2-phenylpyridine show energy minima at twisted angles, though the barrier to rotation is relatively low. nih.gov The presence of a methyl group at the 2-position, as in this compound, would introduce significant steric hindrance, likely increasing the dihedral angle between the phenyl and pyridine (B92270) rings compared to the unsubstituted 2-phenylpyridine.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate molecular structure with biological activity or physical properties. scilit.comnih.gov These models are valuable for predicting the behavior of new compounds and guiding the design of analogues with enhanced properties.

QSAR studies have been conducted on derivatives of phenylpyridines to understand their antioxidant and cytotoxic potentials. researchgate.netdntb.gov.ua In one such study on 1-adamantylthio derivatives of phenylpyridines, QSAR models revealed that descriptors like the dipole moment (μ) and electrophilicity index (ωi) were critical for superoxide (B77818) scavenging activity. researchgate.net Conversely, DPPH radical scavenging activity was found to be inversely related to atomic polarizability (MATS4p). researchgate.net Other quantum chemical descriptors, including LUMO energy, have been correlated with cytotoxicity. researchgate.net Such findings provide a framework for rationally designing novel phenylpyridine-based compounds with desired bioactivities. researchgate.netmdpi.com

Table 2: QSAR Descriptors for Biological Activity of Phenylpyridine Analogues

| Biological Activity | Key Correlated Descriptors | Relationship |

|---|---|---|

| Superoxide (SOD) Scavenging | Dipole moment (μ), Electrophilic index (ωi) | High μ and ωi values correlate with high SOD activity. researchgate.net |

| DPPH Radical Scavenging | Atomic polarizability (MATS4p) | Low MATS4p values correlate with high DPPH activity. researchgate.net |

| Cytotoxicity | Atomic masses (GATS4m), Electrophilic index (ωi), LUMO energy | Good correlation observed with cytotoxic activity. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for identifying potential protein-ligand interactions and guiding structural optimization. rsc.orgarxiv.org

Docking studies have been performed on various analogues containing the phenylpyridine scaffold to explore their binding modes. For example, pyridine-2-methylamine derivatives, which share a substituted pyridine core with this compound, were docked into the MmpL3 protein, a target for antitubercular agents. nih.gov The docking study revealed key interactions, including π-π stacking with a tyrosine residue (Y646) and hydrogen bonding. nih.gov In another study, pyridine and dihydropyrimidine (B8664642) derivatives were docked into the kinesin Eg5 enzyme, where a phenylpyridine derivative showed a strong binding energy, indicating its potential as an inhibitor. nih.gov These studies demonstrate that the phenylpyridine moiety can effectively participate in crucial binding interactions within protein active sites. mdpi.commdpi.com

Table 3: Examples of Molecular Docking Studies on Phenylpyridine Analogues

| Compound Class | Protein Target | Key Findings/Interactions |

|---|---|---|

| Pyridine-2-methylamines | MmpL3 (from M. tuberculosis) | π-π stacking with Y646; hydrogen bonding with D645. nih.gov |

| 2,6-Diaryl-substituted Pyridines | Kinesin Eg5 | A derivative showed a binding free energy of –9.52 kcal/mol. nih.gov |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | KPC-2 Carbapenemase, AaTPS | Derivatives showed significant binding energies, forming hydrogen bonds with key amino acid residues. mdpi.com |

Thermochemical Property Predictions

The thermochemical properties of a compound, such as its enthalpy of formation, are crucial for understanding its energetic stability. These properties can be determined experimentally through techniques like combustion calorimetry or predicted using quantum chemical calculations. umsl.edursc.org

Experimental and theoretical studies have been conducted to determine the standard molar enthalpies of formation for the three main isomers of phenylpyridine. umsl.eduresearchgate.net The experimental values were obtained using static bomb combustion calorimetry for the crystalline state and correlation-gas chromatography to measure enthalpies of vaporization. umsl.eduresearchgate.net These experimental results were then compared with theoretical estimates derived from ab initio (RHF) and DFT (B3LYP) calculations. umsl.eduresearchgate.net The good agreement between the experimental and computed values validates the accuracy of the computational methods for predicting the energetics of these molecules. umsl.eduresearchgate.net

Table 4: Gas-Phase Standard Molar Enthalpies of Formation (ΔfH_m^o(g)) at 298.15 K

| Compound | Experimental Value (kJ·mol⁻¹) | Calculation Method |

|---|---|---|

| 2-Phenylpyridine | 228.3 ± 5.8 | Combustion Calorimetry & Correlation-GC umsl.eduresearchgate.net |

| 3-Phenylpyridine | 240.9 ± 5.5 | Combustion Calorimetry & Correlation-GC umsl.eduresearchgate.net |

| 4-Phenylpyridine | 240.0 ± 3.3 | Combustion Calorimetry & Correlation-GC umsl.eduresearchgate.net |

| Phenylpyridine Isomers | (Not specified per isomer) | RHF and DFT/B3LYP calculations showed good agreement with experimental data. umsl.eduresearchgate.net |

Reactivity Profiles and Transformational Chemistry of 2 Methyl 5 Phenylpyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the phenyl substituent at the 5-position can undergo electrophilic substitution. The directing influence of the pyridine ring on the phenyl group is complex.

Nitration of 2-methyl-5-phenylpyridine can be achieved using standard nitrating agents. The position of nitration on the phenyl ring is influenced by the electronic effects of the pyridine ring and the methyl group.

Halogenation, such as chlorination and bromination, can also be performed on the phenyl ring. For instance, the meta-halogenation of 2-phenylpyridine (B120327) can be achieved through a dearomatization-addition-rearomatization strategy. orgsyn.org This involves the reaction of 2-phenylpyridine with methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate (B1228247) to form a dearomatized adduct. orgsyn.org Subsequent reaction with a halogenating agent like N-Chlorosuccinimide (NCS) followed by acid-catalyzed rearomatization yields the 3-chloro-2-phenylpyridine. orgsyn.org Mechanochemical methods have also been reported for the halogenation of 2-phenylpyridine using a rhodium catalyst and N-halosuccinimides. beilstein-journals.orgresearchgate.net

Nucleophilic Reactions on the Pyridine Nucleus

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, the presence of the methyl group at the 2-position can sterically hinder attack at this site. Nucleophilic aromatic substitution reactions are generally difficult on unsubstituted pyridines but can be facilitated by the presence of leaving groups or through activation of the ring.

One notable nucleophilic reaction is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2- or 6-position, using sodium amide. While specific studies on this compound are not extensively detailed in the provided results, the general principles of pyridine reactivity suggest that amination would likely occur at the 6-position, given the steric hindrance at the 2-position by the methyl group.

Regioselective C-H Functionalization

Regioselective C-H functionalization has emerged as a powerful tool for the direct modification of pyridine rings. In the case of 2-phenylpyridine derivatives, the pyridine nitrogen often acts as a directing group, facilitating functionalization at the ortho-position of the phenyl ring or at specific positions on the pyridine ring itself.

Palladium-catalyzed C-H activation is a widely studied method for the arylation, acylation, and alkylation of 2-phenylpyridines. rsc.orgresearchgate.net These reactions typically proceed via a cyclometalated intermediate, where the palladium catalyst coordinates to the pyridine nitrogen and activates a C-H bond at the ortho-position of the phenyl ring. rsc.org This allows for the introduction of various functional groups at this position with high regioselectivity. rsc.orgacs.org For example, the direct arylation of 2-phenylpyridine with aryl chlorides can be catalyzed by ruthenium(II)-NHC complexes in water. mdpi.com The scope of these reactions is broad, tolerating a variety of substituents on both the 2-phenylpyridine and the coupling partner. acs.org

Ruthenium catalysts have been shown to promote meta-selective sulfonation of 2-phenylpyridines. scispace.comacs.org This is a notable exception to the common ortho-directing effect, and it is proposed to proceed through a σ-activation pathway involving a stable Ru-Caryl σ bond that directs the electrophilic aromatic substitution to the meta-position. scispace.comacs.org Similarly, ruthenium-catalyzed meta-alkylation with secondary alkyl halides has been reported. rsc.org

Cobalt-catalyzed C-H trifluoromethylthiolation of 2-phenylpyridine derivatives has also been achieved using AgSCF3 as the trifluoromethylthiolating agent. beilstein-journals.org This method allows for the introduction of the SCF3 group at the ortho-position of the phenyl ring. beilstein-journals.org

Oxidation and Reduction Chemistries

The this compound molecule possesses sites susceptible to both oxidation and reduction.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, N-oxides can be used to facilitate C-H functionalization at the C2 position of quinolines. mdpi.com

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This can be accomplished using various reducing agents, including catalytic hydrogenation over platinum or palladium catalysts. A notable method involves the use of samarium diiodide in the presence of water, which rapidly reduces 2-phenylpyridine to 2-phenylpiperidine (B1215205) in high yield. clockss.org The reduction of a related compound, 1-methyl-4-phenyl-2-pyridone, with borane (B79455) (BH3) can lead to the formation of 4-phenylpyridine. acs.org

Formation of Organometallic Complexes and Coordination Chemistry

The pyridine nitrogen of this compound is a good Lewis base and readily coordinates to a variety of metal centers, forming organometallic complexes. The phenyl group at the 5-position can influence the electronic properties and steric environment of the resulting complexes.

A significant area of research involves the formation of cyclometalated complexes, particularly with transition metals like iridium(III) and ruthenium(II). In these complexes, the metal center is coordinated to both the pyridine nitrogen and a carbon atom of the phenyl ring, typically at the ortho-position, forming a stable five-membered ring.

Iridium(III) complexes of 2-phenylpyridine derivatives are of particular interest due to their phosphorescent properties, making them valuable materials for organic light-emitting diodes (OLEDs). nih.govnih.govacs.orgbohrium.comrsc.org The emission properties of these complexes can be tuned by modifying the substituents on the 2-phenylpyridine ligand. nih.govacs.orgbohrium.comrsc.org For instance, the introduction of a methyl group can influence the photophysical properties. nih.govacs.org

Ruthenium(II) complexes of 2-phenylpyridine and its derivatives have been extensively studied for their catalytic activity in various organic transformations, including C-H functionalization reactions. mdpi.comscispace.comacs.orgrsc.orgrsc.org The formation of [RuCl2(p-cymene)]2 complexes with substituted bipyridines can be achieved efficiently using microwave-activated reactions. researchgate.net These complexes can then be used as precursors for the synthesis of other catalytically active species. mdpi.comscispace.comacs.orgrsc.orgrsc.org

The following table summarizes some of the key data for organometallic complexes of 2-phenylpyridine derivatives:

Table 1: Selected Organometallic Complexes of 2-Phenylpyridine Derivatives and their Properties| Complex | Metal | Key Feature/Application | Reference |

|---|---|---|---|

| [Ir(C11H8N)2(C18H14N)] | Iridium(III) | Distorted octahedral coordination, potential for π–π stacking interactions. nih.gov | nih.gov |

| [Ir(L)(R-ppy)X] | Iridium(III) | Highly phosphorescent with high quantum yields, used in OLEDs. nih.govacs.org | nih.govacs.org |

| [RuCl(PhPy)(p-cymene)] | Ruthenium(II) | Catalyst for meta-sulfonation of 2-phenylpyridine. rsc.org | rsc.org |

| [RuCl2(η6,η1–arene–CH2–NHC)] | Ruthenium(II) | Catalyst for direct arylation of 2-phenylpyridine in water. mdpi.com | mdpi.com |

| CNN pincer Ru(II) complexes | Ruthenium(II) | Excellent catalysts for transfer hydrogenation of ketones. rsc.org | rsc.org |

Cycloaddition and Heterocycle Annulation Reactions

The pyridine ring of this compound can participate in cycloaddition reactions, although this is less common than for more electron-rich aromatic systems. These reactions can lead to the formation of fused heterocyclic systems.

A notable example is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives starting from a substituted pyridine. nih.govresearchgate.net For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, derived from a related pyridine, can be treated with various reagents like ethyl acetoacetate, acetic anhydride, or urea (B33335) to form fused pyrido[2,3-d]pyrimidine systems. nih.govresearchgate.net Similarly, reaction of a 6-hydrazido-substituted pyridine with reagents like acetic acid or phenylisothiocyanate can lead to the formation of pyrazolo-[3,4-b]-pyridine derivatives. nih.govresearchgate.net

Furthermore, the reaction of a 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile (B47326) can afford isoquinoline (B145761) derivatives. nih.govresearchgate.net These reactions demonstrate the utility of substituted pyridines as building blocks for the synthesis of more complex heterocyclic scaffolds.

Advanced Applications and Research Endeavors Involving 2 Methyl 5 Phenylpyridine Derivatives

Contributions to Medicinal Chemistry and Biological Sciences

Derivatives of 2-Methyl-5-phenylpyridine are prominent in medicinal chemistry due to their wide range of biological activities. The unique electronic and structural properties of the phenylpyridine core allow for molecular modifications that yield compounds with enhanced therapeutic potential.

Antimicrobial Activity (Antibacterial, Antifungal)

The search for new antimicrobial agents has led researchers to explore various heterocyclic compounds, with phenylpyridine derivatives showing considerable promise. Studies have demonstrated that modifying the core structure can lead to compounds with significant activity against a spectrum of pathogens.

For instance, a series of 2-(substituted-phenyl)imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial capabilities. mdpi.com Several of these compounds exhibited noteworthy activity against both bacteria and fungi, with some showing minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against pathogenic strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Candida albicans. mdpi.com Similarly, research on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives revealed potent antimicrobial effects against Gram-positive bacteria (S. aureus, Bacillus subtilis), Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), and fungi (Aspergillus niger, Pencillium chrysogenium). nih.gov Studies on related pyridinium (B92312) salts indicate that these compounds tend to have stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Antineoplastic and Apoptosis-Inducing Research

The phenylpyridine scaffold is a key component in the design of novel anticancer agents that can induce apoptosis, or programmed cell death, in cancer cells. A notable area of research involves a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas designed as potential antineoplastic agents. mdpi.com These compounds were tested against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. mdpi.com

One derivative, in particular, compound 5l , demonstrated potent anticancer activity with IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cells, respectively, which is comparable to the well-known chemotherapy drug Doxorubicin. mdpi.com Further investigation into its mechanism revealed that compound 5l induces apoptosis by modulating key regulatory proteins. It was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. mdpi.com This compound also disrupted the cell cycle, leading to arrest in the G2-M phase and an increase in the Sub-G1 phase, which is characteristic of apoptotic cells. mdpi.com Other related structures, such as pyrano[3,2-c]pyridine derivatives, have also been shown to inhibit the growth and proliferation of MCF-7 breast cancer cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | mdpi.com |

| HCT-116 (Colon cancer) | 2.71 ± 0.16 | mdpi.com | |

| Doxorubicin (Reference) | A549 (Non-small cell lung cancer) | 2.93 ± 0.28 | mdpi.com |

| HCT-116 (Colon cancer) | 3.10 ± 0.22 | mdpi.com |

Insecticidal and Herbicidal Efficacy Studies

In the field of agricultural science, phenylpyridine derivatives have been developed as potent agents for crop protection. Research has demonstrated their efficacy as both herbicides and insecticides.

As herbicides, novel phenylpyridines have been found to act as inhibitors of the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.netmdpi.com This enzyme is crucial for chlorophyll biosynthesis in plants, and its inhibition leads to the accumulation of protoporphyrinogen IX, ultimately causing cell membrane destruction and plant death. researchgate.net These compounds are highly active against a wide range of important broadleaf and grass weed species under both pre- and post-emergent conditions. researchgate.netresearchgate.net The introduction of moieties such as α-trifluoroanisole into the 2-phenylpyridine (B120327) structure has led to the discovery of novel herbicides with a broad spectrum of activity. mdpi.com

As insecticides, a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and evaluated. eurekaselect.com Bioassays revealed that several of these compounds exhibit high insecticidal activity. For example, compounds 5b, 5d, 5g, 5h, and 5k showed 100% inhibition against the armyworm (Mythimna separata) at a concentration of 500 mg/L. eurekaselect.com The versatility of the phenylpyridine scaffold allows for the development of compounds with targeted activity against various agricultural pests. eurekaselect.comnih.gov

| Compound | Concentration (mg/L) | Inhibition (%) | Reference |

|---|---|---|---|

| 5b | 500 | 100 | eurekaselect.com |

| 5d | 500 | 100 | eurekaselect.com |

| 5g | 500 | 100 | eurekaselect.com |

| 5h | 500 | 100 | eurekaselect.com |

| 5k | 500 | 100 | eurekaselect.com |

Anti-inflammatory and Immunomodulatory Investigations

The pyridine (B92270) nucleus is recognized as a "privileged scaffold" in medicinal chemistry and has been incorporated into compounds designed for a wide range of therapeutic purposes, including anti-inflammatory applications. While many heterocyclic compounds are investigated for their potential to modulate immune responses and inflammation, detailed studies focusing specifically on the anti-inflammatory and immunomodulatory properties of this compound derivatives are less extensively documented in the scientific literature compared to other biological activities. Further research is needed to fully elucidate the potential of this specific class of compounds in treating inflammatory conditions.

Antiviral and Antimalarial Compound Development

The development of new treatments for infectious diseases is a global health priority, and phenylpyridine derivatives have emerged as promising candidates for both antiviral and antimalarial drugs.

In antiviral research, a series of 2-Benzoxyl-Phenylpyridine derivatives were found to exhibit excellent activity against Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease. researchgate.net Certain derivatives were able to effectively inhibit the virus-induced cytopathic effects and reduce the production of new virus particles, with potency similar to or better than the reference drug ribavirin. researchgate.net Mechanistic studies revealed that these compounds work by inhibiting viral RNA replication and protein synthesis, at least in part by targeting the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle. researchgate.net

In the fight against malaria, various pyridine-containing compounds have shown significant potential. The pyridine moiety is a core component of established antimalarial drugs like chloroquine. nih.gov Novel pyridine derivatives have been developed that show potent inhibition of parasite multiplication. For example, certain compounds tested in vivo against Plasmodium berghei in mice demonstrated up to 91% inhibition of parasite growth. Other research has focused on designing pyridine-containing inhibitors of the P. falciparum enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which have shown enhanced activity against multidrug-resistant strains of the malaria parasite.

Neurological Impact and Neurotoxicity Research (e.g., PhIP analogues)

While the phenylpyridine scaffold is beneficial in many therapeutic areas, certain derivatives, particularly analogues of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for their neurological impact and potential neurotoxicity. PhIP is a heterocyclic amine found in cooked meat and has been investigated for its effects on the nervous system.

In vitro studies using primary mesencephalic cultures from rat embryos have shown that PhIP and its metabolite, N-OH-PhIP, are selectively toxic to dopaminergic neurons. This selective toxicity results in a decreased percentage of these specific neurons and a reduction in the length of their neurites. The mechanism of this neurotoxicity appears to be linked to the induction of oxidative stress, as evidenced by an increase in markers of oxidative damage within the dopaminergic neurons.

Furthermore, research in mouse models suggests a potential link between PhIP exposure and neuropathology relevant to Alzheimer's disease. Long-term exposure to PhIP resulted in increased hippocampal oxidative damage, aggregation of Amyloid-beta (Aβ), and phosphorylation of the tau protein, all of which are hallmarks of Alzheimer's disease. These findings indicate that certain phenylpyridine derivatives could have significant neurotoxic effects, warranting further investigation into their impact on neurological health.

Ligand-Target Binding and Receptor Interactions

Derivatives of the phenylpyridine core are recognized for their ability to interact with biological targets, particularly as allosteric modulators of receptors. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand.

Research into compounds structurally related to this compound has identified their potential as modulators for G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor 5 (mGluR5). The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective negative allosteric modulator (NAM) of the mGluR5 receptor. researchgate.netchemscene.comresearchgate.net NAMs decrease the receptor's response to the endogenous ligand. Studies have shown that MPEP can displace radioligands from the allosteric binding site on the mGluR5 receptor, confirming its interaction at this location. researchgate.net This interaction is critical for its pharmacological effects, which include attenuating the reinforcing properties of nicotine in preclinical models by acting on mGlu5 receptors within the nucleus accumbens and ventral tegmental area. researchgate.net

Conversely, other phenylpyridine derivatives have been developed as positive allosteric modulators (PAMs), which enhance the receptor's response. For instance, a series of 4-phenylpyridin-2-one derivatives has been identified as a novel class of PAMs for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for treating cognitive deficits in conditions like Alzheimer's disease. mdpi.commdpi.com These studies highlight the versatility of the phenylpyridine scaffold, where subtle structural modifications can switch a compound from a NAM to a PAM or alter its target selectivity. researchgate.net The development of these modulators demonstrates the potential for this compound derivatives to be engineered for specific ligand-target interactions, offering a promising avenue for therapeutic discovery. nih.gov

Advanced Materials Science Applications

The unique photophysical properties of metal complexes incorporating 2-phenylpyridine and its derivatives have positioned them as key components in a variety of advanced materials. These properties are largely dictated by the ligand's electronic structure, which can be finely tuned through chemical modification. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Organometallic complexes featuring 2-phenylpyridine (ppy) ligands are central to the development of phosphorescent organic light-emitting diodes (OLEDs). researchgate.netwikipedia.org Iridium(III) complexes, in particular, are highly valued as emitters due to their ability to harness both singlet and triplet excitons, leading to high quantum efficiencies. nih.gov

The archetypal green phosphorescent emitter is fac-tris(2-phenylpyridine)iridium(III), commonly known as Ir(ppy)₃. researchgate.netresearchgate.net In this complex, the highest occupied molecular orbital (HOMO) is localized on the iridium metal center with significant contribution from the phenyl ring of the ppy ligand, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridine ring. This electronic structure facilitates a highly efficient metal-to-ligand charge transfer (MLCT) phosphorescence.

The emission color of these iridium complexes can be precisely tuned by modifying the 2-phenylpyridine ligand. For example, introducing fluorine atoms or electron-donating groups like dimethylamino can shift the emission towards the blue region of the spectrum. Conversely, extending the conjugation of the ligand, such as in 5-benzoyl-2-phenylpyridine derivatives, can produce deep red emissions. OLEDs fabricated using these tailored iridium complexes have demonstrated high performance, with some devices achieving maximum external quantum efficiencies (EQE) of up to 25.2% for green emission and luminous efficiencies of 64.1 cd/A.

| Complex Type | Dopant | Emission Color | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| Phenylpyridazine-based | Complex 3 | Green | 64.1 | 25.2 | (0.346, 0.599) |

| 5-Benzoyl-2-phenylpyridine-based | (BzPP)₂Ir(acac) | Deep Red | 8.54 | N/A | (0.66, 0.34) |

| Difluorophenyl-dimethylpyridin-amine-based | Ir1 | Blue | N/A | 28.0 | (0.16, 0.21) |

Data compiled from studies on various substituted phenylpyridine and phenylpyridazine iridium complexes.

Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, ruthenium(II) complexes containing pyridine-based ligands have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). The function of the sensitizer is to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO₂). The efficiency of this process depends on the dye's absorption spectrum, its energy levels relative to the semiconductor, and its stability.

While the benchmark N719 dye utilizes bipyridine ligands with thiocyanate groups, research has focused on developing thiocyanate-free complexes to improve long-term stability. Phenylpyridine derivatives have been incorporated into these designs as cyclometalating ligands. These ligands can enhance the molar extinction coefficients and broaden the absorption spectra of the ruthenium complexes, allowing for more efficient light harvesting.

Furthermore, the design of sensitizers has evolved to include dual tridentate ligands, such as 4,4',4''-tricarboxy-2,2':6,2''-terpyridine, which avoids the need for thiocyanate ligands altogether. DSSCs using these advanced designs have achieved power conversion efficiencies as high as 10.7%. The continued molecular engineering of pyridine-based ligands is a key strategy for pushing the efficiency and stability of DSSCs. wikipedia.org

Photocatalysis and Photoredox Chemistry

The iridium(III) complex fac-tris(2-phenylpyridine)iridium(III), Ir(ppy)₃, is a powerful photocatalyst widely used in organic synthesis. Upon irradiation with visible light, Ir(ppy)₃ is excited to a long-lived triplet state. This excited state is a potent single-electron-transfer (SET) reagent, capable of acting as both a strong reducing agent and an oxidizing agent. researchgate.net

The excited state of Ir(ppy)₃ has a reduction potential of -2.14 V, making it significantly more reducing than the commonly used ruthenium photocatalyst, [Ru(bpy)₃]²⁺. researchgate.net This strong reducing power enables it to activate a wide range of challenging substrates, including unactivated aryl, alkyl, and vinyl halides, which are difficult to reduce with other catalysts. For example, Ir(ppy)₃ can catalyze the hydrodehalogenation of aryl bromides and chlorides and even the hydrodefluorination of certain aryl fluorides under mild conditions.

The versatility of Ir(ppy)₃ and its derivatives is also demonstrated in their application in cross-dehydrogenative coupling reactions and the synthesis of complex organic molecules like 1,4-dicarbonyl compounds. By anchoring fluorinated phenylpyridine iridium(III) complexes onto metal-organic frameworks (MOFs), researchers have created highly efficient and recyclable heterogeneous photocatalysts, further expanding their utility.

Liquid Crystalline Systems and Mesomorphic Properties

The rigid core structure of 2-phenylpyridine makes it an excellent building block for liquid crystals, which are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The incorporation of 2-phenylpyridine derivatives into metal complexes or ionic salts can lead to the formation of various mesophases, such as smectic, nematic, and columnar phases.

For example, palladium(II) complexes that incorporate imine derivatives of the 2-phenylpyridine (2-ppy) core can exhibit liquid crystalline behavior. By attaching long, flexible alkyl tails to ancillary ligands, it is possible to induce mesomorphism and create materials that are both luminescent and liquid crystalline at room temperature.

Another class of materials is based on N-phenylpyridinium cations. These ionic salts, when functionalized with multiple long alkyl chains (polycatenar derivatives), can form a variety of mesophases. Depending on the length of the alkyl chains and the nature of the counter-anion (e.g., triflimide, octyl sulfate), these compounds can exhibit smectic A (SmA), cubic, or hexagonal columnar (Colh) phases. The transition between these phases is driven by factors such as the volume of the flexible chains and intermolecular interactions.

| Compound (Terminal Chain Length, n) | Phase Transition Temperatures (°C) |

|---|---|

| 3-6 (n=6) | Cr 101 (SmA 94) Iso |

| 3-8 (n=8) | Cr 91 (SmA 99) Iso |

| 3-10 (n=10) | Cr 99 (Cubic 105) Iso |

| 3-12 (n=12) | Cr 108 (Colh 157) Iso |

| 3-14 (n=14) | Cr 106 (Colh 174) Iso |

Phase notation: Cr = Crystal, SmA = Smectic A, Colh = Hexagonal Columnar, Iso = Isotropic Liquid. Data from Herod, J.D. & Bruce, D.W. (2021).

Development of Organic Nanocrystals

The fabrication of organic nanocrystals from luminescent materials is an area of growing interest for applications in biophotonics and nanomedicine. researchgate.net These nanocrystals can exhibit enhanced photophysical properties compared to the bulk material or molecules in solution, such as increased fluorescence quantum yields and improved photostability. Common methods for preparing organic nanocrystals include the reprecipitation method, where a solution of the organic compound is rapidly injected into a poor solvent, causing the molecules to aggregate and form nanocrystals. researchgate.net

While significant research has been conducted on creating nanocrystals from various classes of luminescent organic compounds, including pyridyl-hydrazone derivatives, the specific application of this compound derivatives in this area is not yet extensively documented in the literature. However, the strong luminescence exhibited by metal complexes of 2-phenylpyridine, such as Ir(ppy)₃, makes them prime candidates for the development of phosphorescent organic nanocrystals. The principles of solid-state luminescence engineering, which involve controlling intermolecular interactions like π–π stacking to tune emission properties, are directly applicable to the design of crystalline nanomaterials from this class of compounds. The development of organic nanocrystals from this compound and its derivatives represents a promising, albeit less explored, frontier for creating novel functional nanomaterials.

Role in Catalysis and Ligand Design

Derivatives of this compound serve as significant scaffolds in the design of ligands for transition metal catalysis. The inherent structural and electronic properties of the phenylpyridine framework, characterized by a σ-donating phenyl ring and a π-accepting pyridine ring, allow for the formation of stable cyclometalated complexes. This feature is pivotal in numerous catalytic applications, ranging from C-H bond activation to asymmetric synthesis. The pyridine nitrogen acts as an effective coordinating atom, while the ortho-phenyl C-H bond is susceptible to activation by a metal center, forming a robust five-membered metallacycle. This cyclometalation is a key step in many catalytic cycles, making phenylpyridine derivatives privileged structures in modern organometallic chemistry and catalysis. wikipedia.orgacs.org

The strategic placement of substituents, such as the methyl group at the 2-position and the phenyl group at the 5-position, allows for the fine-tuning of steric and electronic properties of the resulting ligands. This modulation is crucial for influencing the reactivity, selectivity, and efficiency of the metallic catalyst. diva-portal.org

C-H Bond Activation and Cross-Coupling Reactions

The 2-phenylpyridine motif is a classic directing group for ortho-C–H activation, a strategy that provides an atom-economical pathway to functionalized aromatic compounds. Research has extensively explored the C-H activation of phenyl imines and 2-phenylpyridines using iridium (Ir) and rhodium (Rh) complexes. acs.org For meta-substituted 2-phenylpyridines, such as the core structure of this compound, the regioselectivity of C-H activation is highly sensitive to both steric and electronic effects. Studies on substrates with electron-donating substituents have shown significantly faster reaction rates compared to those with electron-withdrawing groups, which is consistent with an electrophilic C–H activation mechanism. acs.org

For instance, cobalt-catalyzed C-H allylation has been demonstrated with isomers like 5-methyl-2-phenylpyridine (B1294863), showcasing the utility of this class of compounds in forming new carbon-carbon bonds. researchgate.net Similarly, palladium-catalyzed electrochemical C-H perfluoroalkylation of 2-phenylpyridine derivatives highlights the versatility of these scaffolds in advanced functionalization reactions. researchgate.net The pyridine moiety directs the metal catalyst to a specific C-H bond on the phenyl ring, enabling regioselective transformations that are otherwise challenging to achieve.

| Catalyst System | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| [CpIrCl2]2 / NaOAc | meta-Substituted 2-Phenylpyridines | C-H Activation | Regioselectivity is solvent-dependent; reaction is faster with electron-donating groups. | acs.org |

| [CpRhCl2]2 / NaOAc | meta-Substituted 2-Phenylpyridines | C-H Activation | Regioselectivity is solvent-independent; steric hindrance significantly influences product distribution. | acs.org |

| [Cp*Co(CO)I2] | 5-Methyl-2-phenylpyridine | C-H Allylation | Effective for ortho-position monoallylation of the phenyl ring. | researchgate.net |

| Pd(II) / Electro-oxidation | 2-Phenylpyridine Derivatives | C-H Perfluoroalkylation | Identified high-valent Pd(III) as a key intermediate species in the catalytic cycle. | researchgate.net |

Asymmetric Catalysis and Chiral Ligand Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The rigid backbone of the phenylpyridine scaffold makes it an excellent platform for designing such ligands. By introducing chirality either through substituents on the pyridine or phenyl ring, or by incorporating a chiral element that bridges the two, ligands can be created that induce high levels of enantioselectivity in metal-catalyzed reactions. diva-portal.org

Various strategies have been employed to synthesize chiral pyridine-containing ligands. These include the use of chiral oxazolidines and pyridyl alcohols, which can be further modified to create diverse ligand libraries. diva-portal.orgnih.gov These ligands have proven effective in a range of reactions, including palladium-catalyzed allylic alkylations and the enantioselective addition of organozinc reagents to aldehydes. In many cases, the absolute configuration of the resulting product is directly determined by the stereochemistry of the chiral ligand. diva-portal.org While C2-symmetric ligands have historically dominated the field, nonsymmetrical P,N-ligands derived from frameworks like phenylpyridine have gained prominence, often outperforming their symmetrical counterparts in various catalytic transformations. nih.gov

Metal Complexes and Structural Elucidation

The ability of 2-phenylpyridine derivatives to act as C,N-bidentate ligands leads to the formation of well-defined organometallic complexes. An exemplary case is the synthesis and structural characterization of an iridium(III) complex incorporating a 2-(4-methyl-5-phenylpyridin-2-yl)phenyl ligand. In this facial (fac) isomer, the iridium center is coordinated by three C,N-chelating ligands, resulting in a distorted octahedral geometry. nih.gov Such complexes are of significant interest not only as catalysts but also as phosphorescent emitters in organic light-emitting diodes (OLEDs), where the electronic properties of the ligand play a crucial role in determining the emission characteristics of the complex. wikipedia.org

The detailed structural analysis of these complexes via X-ray crystallography provides valuable insights into the bonding and steric environment around the metal center, which in turn informs the rational design of more effective catalysts and functional materials.

| Complex Formula | Metal Center | Key Ligand | Coordination Geometry | Application/Significance | Reference |

|---|---|---|---|---|---|

| [Ir(C11H8N)2(C18H14N)] | Iridium(III) | 2-(4-methyl-5-phenylpyridin-2-yl)phenyl | Distorted Octahedral | Demonstrates the successful use of a substituted this compound derivative as a C,N-bidentate ligand in a stable organometallic complex. | nih.gov |

Environmental Fate and Degradation Mechanisms of Pyridine Compounds

Photolytic and Photochemical Degradation Pathways

Abiotic degradation processes, particularly those driven by light, are significant pathways for the transformation of pyridine (B92270) compounds in the environment.

In the atmosphere, pyridine derivatives with sufficient vapor pressure are expected to undergo gas-phase reactions with photochemically produced radicals. For instance, a structural analogue, 2-methyl-5-vinylpyridine, is anticipated to exist primarily in the vapor phase where reactions with hydroxyl radicals (•OH) and ozone (O₃) are considered important fate processes. jodrugs.com This suggests that 2-Methyl-5-phenylpyridine, upon volatilization, could be susceptible to similar atmospheric oxidation reactions, leading to its degradation. The rate of these reactions would determine its atmospheric half-life.

In aquatic systems, the photochemical fate of pyridine compounds is influenced by factors such as pH and the presence of photosensitizing agents. The parent compound, pyridine, is known to react with hydroxyl radicals in water. nih.gov Direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, mediated by reactive species like •OH radicals, are potential degradation routes for this compound in sunlit surface waters. The aromatic phenyl substituent may enhance light absorption, potentially influencing the rate of direct photolysis.

Table 1: Predicted Atmospheric Degradation of a Related Pyridine Compound

| Compound | Environmental Compartment | Degradation Pathway | Significance |

|---|---|---|---|

| 2-Methyl-5-vinylpyridine | Atmosphere (vapor phase) | Reaction with hydroxyl radicals (•OH) | Important |

| 2-Methyl-5-vinylpyridine | Atmosphere (vapor phase) | Reaction with ozone (O₃) | Important |

Data inferred from structurally similar compounds to illustrate potential pathways for this compound. jodrugs.com

Biodegradation Mechanisms and Microbial Interactions

Biodegradation is a critical process determining the ultimate fate of pyridine compounds in soil and water. The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. nih.gov Generally, the presence of alkyl and other aromatic groups can increase persistence compared to unsubstituted pyridine.

The microbial metabolism of pyridine and its derivatives has been observed in various microorganisms under both aerobic and anaerobic conditions. nih.gov Common aerobic degradation pathways are initiated by enzymatic hydroxylation of the pyridine ring, a reaction often catalyzed by monooxygenase enzymes. This initial step activates the stable aromatic ring, facilitating subsequent ring cleavage. asm.orgresearchgate.net For example, research on Arthrobacter sp. has identified a monooxygenase system that catalyzes the oxidative cleavage of the pyridine ring without a prior hydroxylation step, leading to the formation of intermediates that can enter central metabolic pathways, such as succinic acid. asm.orgnih.gov

Bacteria from genera such as Bacillus and Nocardia have also been shown to utilize pyridine as a sole source of carbon and nitrogen. nih.gov The degradation pathway in these organisms can involve the formation of intermediates like glutarate semialdehyde or succinate (B1194679) semialdehyde. nih.gov The transformation rate of pyridine derivatives is known to be substituent-dependent, with methylpyridines generally showing slower degradation rates than other derivatives like pyridine carboxylic acids. nih.gov The dual substitution in this compound suggests that its biodegradation may be a slow process, likely requiring specialized microbial communities.

Table 2: Key Genera of Bacteria Involved in Pyridine Degradation

| Bacterial Genus | Degradation Capability | Reference |

|---|---|---|

| Arthrobacter | Capable of cleaving the pyridine ring. | asm.orgnih.gov |

| Bacillus | Utilizes pyridine as a carbon and nitrogen source. | nih.gov |

| Nocardia | Utilizes pyridine as a carbon and nitrogen source. | nih.gov |

| Burkholderia | Degrades hydroxylated pyridine derivatives. | researchgate.net |

This table lists microorganisms known to degrade pyridine or its simple derivatives and which may have the potential to metabolize more complex structures like this compound.

Adsorption, Bioaccumulation, and Transport in Environmental Systems

The transport and distribution of this compound in the environment are governed by its physicochemical properties, such as water solubility and its octanol-water partition coefficient (Kow), as well as the characteristics of the environmental media.

Adsorption: The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. mdpi.com For pyridine and its derivatives, sorption is influenced by soil pH and organic matter content. nih.gov As a weak base, pyridine's tendency to adsorb to soil particles increases under acidic conditions due to protonation. nih.gov The predicted octanol-water partition coefficient (log Kow) for this compound is approximately 2.9, indicating a moderate hydrophobicity. nih.gov This suggests a tendency to partition from water into organic phases, such as soil organic matter. Consequently, this compound is expected to exhibit moderate adsorption in soils, particularly those with higher organic carbon content, which would reduce its potential for leaching into groundwater.

Bioaccumulation: The log Kow value of 2.9 also suggests a potential for bioaccumulation in aquatic organisms. nih.gov Compounds with log Kow values between 2 and 4 are often considered to have a moderate potential to accumulate in the fatty tissues of organisms. This indicates that this compound could be taken up by aquatic life, potentially leading to its transfer through the food chain.

Transport: The environmental mobility of this compound is a balance between its water solubility and its tendency to adsorb to solids. While its phenyl and methyl groups decrease water solubility compared to pyridine, it is still expected to have some mobility in aqueous systems. However, its movement will be attenuated by sorption to soil and sediment. For a related compound, 5-ethyl-2-methylpyridine, a soil half-life of 75 days has been reported, suggesting that such substituted pyridines can be persistent in the environment. jubilantingrevia.com Volatilization from surface waters may also be a relevant transport pathway, moving the compound into the atmosphere where photochemical degradation can occur.

Table 3: Predicted Physicochemical Properties and Environmental Behavior of this compound

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

|---|---|---|

| Log Kow | 2.9 | Moderate potential for bioaccumulation and adsorption to organic matter. |

| Adsorption | Moderate sorption to soil and sediment, especially with high organic content. | Reduced leaching potential; partitioning to solid phases. |

| Persistence | Likely to be more persistent than unsubstituted pyridine. | Potential for long-term presence in soil and sediment. |

Physicochemical data is based on computed properties for this compound. nih.gov

Future Perspectives and Emerging Research Directions for 2 Methyl 5 Phenylpyridine

Innovations in Synthesis and Derivatization

The development of efficient and novel synthetic routes is paramount to unlocking the full potential of 2-Methyl-5-phenylpyridine. While classical methods for pyridine (B92270) synthesis, such as the Chichibabin reaction, are well-established, modern organic synthesis is trending towards more sustainable, efficient, and selective methodologies. beilstein-journals.org